

# Pyrido-pyridazinone Derivatives as Kinase Inhibitors: A Technical Guide

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Compound of Interest		
Compound Name:	DS21360717	
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This technical guide provides an in-depth overview of pyrido-pyridazinone derivatives as potent kinase inhibitors, with a primary focus on their activity against Feline Sarcoma-related (FER) tyrosine kinase, a promising target in oncology. This document summarizes key structure-activity relationship (SAR) data, details experimental protocols for their evaluation, and visualizes the associated signaling pathways and experimental workflows.

## Introduction to Pyrido-pyridazinone Kinase Inhibitors

The pyrido-pyridazinone scaffold has emerged as a promising chemical template for the development of targeted kinase inhibitors. Initial high-throughput screening efforts identified a pyridine derivative with moderate inhibitory activity against FER kinase.[1] Subsequent chemical modifications, including a scaffold hopping approach from the initial pyridine template to a pyrido-pyridazinone core, led to the discovery of highly potent and selective inhibitors.[1]

FER is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell migration, adhesion, and proliferation.[1] Its overexpression and aberrant activity have been implicated in the progression and metastasis of various cancers, including breast, lung, and liver cancers, making it an attractive target for anticancer drug development.[1] The pyrido-pyridazinone derivatives discussed herein have demonstrated significant antitumor efficacy in preclinical models, highlighting their therapeutic potential.[1]



### **Quantitative Data Summary**

The following tables summarize the in vitro and in vivo activity of key pyrido-pyridazinone derivatives against FER kinase. The data is compiled from seminal publications in the field, providing a comparative overview of their potency and pharmacokinetic properties.

Table 1: In Vitro FER Kinase Inhibitory Activity and Cellular Growth Inhibition

Compound	Modifications	FER IC50 (nM)	Ba/F3-FER GI50 (nM)	Ba/F3-Mock GI50 (nM)
1 (HTS Hit)	Pyridine Scaffold, R=H	480	-	-
4	Pyridine Scaffold, R=CN	2.6	13	>10000
15	Pyrido- pyridazinone Scaffold	15	110	>10000
21 (DS21360717)	8-CN Pyrido- pyridazinone	0.49	4.8	>10000
2a	8-F Pyrido- pyridazinone	4.9	60	>10000
17c (DS08701581)	Optimized 8-CN, C-5 Morpholine	0.28	1.4	>10000

Data sourced from Taniguchi et al., 2019 and Taniguchi et al., 2024.

Table 2: Pharmacokinetic Properties of Lead Compounds in Mice

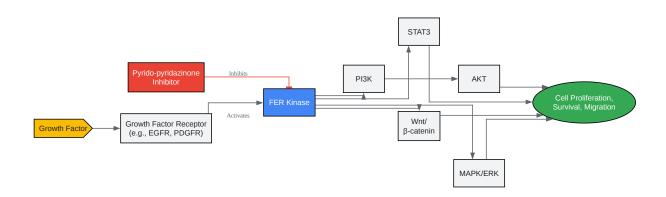


Compound	IV (1 mg/kg) CL (mL/min/kg)	PO (10 mg/kg) Cmax (ng/mL)	PO (10 mg/kg) AUC (ng*h/mL)	PO (10 mg/kg) BA (%)	Solubility (pH 6.8, µg/mL)
4	22	100	180	13	0.2
21 (DS21360717 )	13	110	250	19	0.2
17c (DS08701581 )	14.3	1395	4578	58.1	14.1

Data sourced from Taniguchi et al., 2019 and Taniguchi et al., 2024.

## **Signaling Pathways and Experimental Workflows**

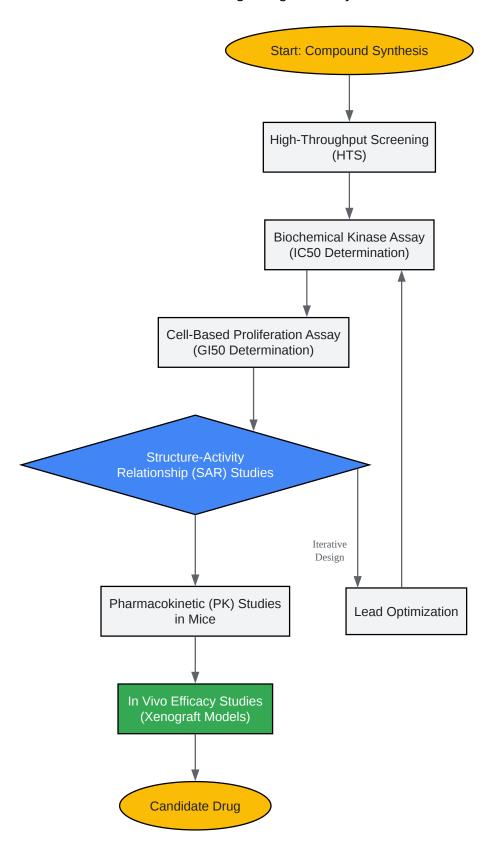
The following diagrams illustrate the key signaling pathways involving FER kinase and a typical experimental workflow for the evaluation of pyrido-pyridazinone inhibitors.



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#### FER Kinase Signaling Pathways



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### References

- 1. pubs.acs.org [pubs.acs.org]
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